6-(Oxan-3-yl)pyridin-2-amine
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Overview
Description
6-(Oxan-3-yl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with an oxan-3-yl group at the 6-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxan-3-yl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst .
Another method involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . This method allows for the formation of various pyridine derivatives, including this compound, under mild and metal-free conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Oxan-3-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
6-(Oxan-3-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 6-(Oxan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-(Oxan-4-yl)pyridin-3-amine: This compound has a similar structure but with the oxan group at the 4-position instead of the 3-position.
N-(pyridin-2-yl)amides: These compounds share the pyridine core and amine functionality but differ in the substituents attached to the pyridine ring.
Uniqueness
6-(Oxan-3-yl)pyridin-2-amine is unique due to the specific positioning of the oxan-3-yl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-(oxan-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c11-10-5-1-4-9(12-10)8-3-2-6-13-7-8/h1,4-5,8H,2-3,6-7H2,(H2,11,12) |
InChI Key |
VTZXKLNAYQBPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
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